molecular formula C14H9Cl3O B1370718 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone CAS No. 94171-11-6

2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone

Cat. No. B1370718
CAS RN: 94171-11-6
M. Wt: 299.6 g/mol
InChI Key: XQXUWZVNQWBASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone, or 2-CPE, is an organic compound with a wide range of potential applications in the field of scientific research. It has been used in various studies to investigate the effects of certain compounds on the biochemical and physiological processes of living organisms.

Scientific Research Applications

Biotransformation and Chiral Synthesis

  • Enantioselective Synthesis : A study by Miao et al. (2019) demonstrated the use of a bacterial strain, Acinetobacter sp., for the biotransformation of 2-chloro-1-(2,4-dichlorophenyl)ethanone into a chiral intermediate of the antifungal agent Miconazole. This process achieved high enantioselectivity and yield, illustrating the compound's potential in synthesizing chiral pharmaceutical intermediates (Miao et al., 2019).

  • Development of Enzymatic Processes : Another study by Wei et al. (2019) focused on the enzymatic process for synthesizing a chiral intermediate crucial for luliconazole production. They used a recombinant Escherichia coli strain expressing a ketoreductase mutant for this purpose, highlighting the compound's role in developing biocatalytic methods (Wei et al., 2019).

Heterocyclic Synthesis and Molecular Studies

  • Heterocyclic Synthesis : Moskvina et al. (2015) explored the condensation of 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone leading to the formation of various heterocycles. This demonstrates the compound's utility in synthesizing complex organic structures (Moskvina et al., 2015).

  • Crystal Structure Analysis : The crystal structure of derivatives of this compound has been analyzed, as in the study by Zheng et al. (2014), providing insights into molecular configurations and interactions (Zheng et al., 2014).

Synthesis of Pharmaceutical Intermediates

  • Antifungal Activity : Research by Ruan et al. (2011) synthesized novel derivatives of 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one from 2-chloro-1-(2,4-dichlorophenyl) ethanone, showing significant antifungal activities. This illustrates the compound's role in developing new antifungal agents (Ruan et al., 2011).

  • Analysis in Water Samples : Li et al. (2010) developed a novel technique for the preconcentration and determination of degradation products of dicofol in water samples, where the compound plays a role in environmental analytical chemistry (Li et al., 2010).

properties

IUPAC Name

2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O/c15-10-3-1-9(2-4-10)7-14(18)12-6-5-11(16)8-13(12)17/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXUWZVNQWBASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621179
Record name 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone

CAS RN

94171-11-6
Record name 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

420 ml of a 2M solution of the sodium salt of hexamethyldisilazane in THF are cooled to −60° C. under a nitrogen atmosphere, 350 ml of THF are added, then, dropwise, a solution of 57.6 g of 4-chlorophenylacetic acid in 70 ml of THF is added and the mixture is left stirring at −60° C. for one hour. 66 g of methyl 2,4-dichlorobenzoate are subsequently added dropwise at −60° C., the mixture is left stirring at −60° C. for 40 minutes and then the temperature is allowed to rise to 0° C. The reaction mixture is poured onto an ice/1 liter of 2N HCl mixture and extracted with ether, the organic phase is dried over Na2SO4, the solvent is concentrated under vacuum to a volume of 150 ml, 200 ml of pentane are added and the crystalline product formed is filtered off. 60 g of the expected compound are obtained.
Name
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
57.6 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
66 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 4-chlorobenzyl bromide (Lancaster Chemical) (10.0 g, 48.6 mmol) in 40 mL ether was added under nitrogen to a suspension of magnesium turnings (Alpha Chemical Inc.) in ether (60 mL) over 10 minutes. The suspension was stirred for 2 h and the supernatant was cannulated under nitrogen into another round bottom flask fitted with a magnetic stirrer bar. Then 2,4-dichlorobenzonitrile (7.0 g, 40.5 mmol) in 65 mL ether was slowly added under nitrogen to the Grignard solution and the mixture was stirred over night at room temperature. The imine precipitated out of solution and the mixture was refluxed for 3 h. The reaction mixture was cooled and poured into a flask containing 50 mL ethyl acetate and 50 mL 2N HCl. Stirred vigorously to hydrolyze the imine, separated the organic layer and dried it over anhydrous magnesium sulfate. The desiccant was filtered off and the solvent volume reduced under reduced pressure. The crude product was flash chromatographed on silica gel (92/8 hexanes/ethyl acetate) to give product. 1H NMR 500 MHz (CDCl3): δ 4.40 (s, 2H), 7.2-7.6 (m, 7H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Part A: Magnesium (3.04 gram, 0.125 mol) is suspended in anhydrous diethyl ether (500 mL) under a nitrogen atmosphere and an iodine crystal is added. A solution of 4-chlorobenzyl chloride (20.12 gram, 0.125 mol) in anhydrous diethyl ether (100 mL) is slowly added to maintain a gentle reflux. After cooling the resulting mixture to room temperature a solution of 2,4-dichlorobenzonitrile (17.2 gram, 0.10 mol) in toluene (100 mL) is slowly added. Temperature is raised to 135° C. and the diethyl ether is removed by distillation, toluene is added and the resulting mixture is refluxed for two additional hours. After cooling to room temperature a solution of HCl (1N, 400 mL) is slowly added under cooling and stirring. The resulting mixture is extracted twice with diethyl ether, dried over MgSO4, filtered and concentrated in vacuo. Flash chromatography (dichloromethane) gives 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone as a yellow oil (19.96 gram, 67% yield). Crystallisation from cyclohexane gives pure 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone. Melting point: 65-66° C. 1H-NMR (200 MHz, CDCl3): δ 7.02-7.45 (m, 7H), 4.22 (s, 2H).
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20.12 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
17.2 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

A 5 L round bottom flask equipped with an addition funnel, N2 inlet, thermometer and a mechanical stirrer was charged with 387 mL of 1M sodium bis-trimethylsilylamide in TBF and cooled to −60° C. A solution of 230 g (1.35 mol) of 4-chlorophenylacetic acid in 300 mL of THF was added keeping the temperature below −40° C. After stirring the mixture for 90 min at −70° C., 264 g (1.29 mol) of methyl 2,4-dichlorobenzoate was added over 20 min. The solution was stirred for 40 min at −70° C., the cooling bath was removed and the mixture was allowed to warm to 0° C. Reaction was quenched by pouring into 4 L of 2N HCl and ice and extracted with ether. Each ether layer was washed with saturated NaHCO3, brine, dried with MgSO4 and filtered through a 2″ plug of silica gel. The filtrate was concentrated to ca. 1 lit of a slushy liquid which was diluted with 1 L of hexane and cooled in a refrigerator. The solid formed was filtered, washed with hexane and dried. A second crop was isolated by concentrating the mother liquors. The two crops of crystals were combined.
Quantity
387 mL
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
264 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone

Citations

For This Compound
1
Citations
JHM Lange, HH van Stuivenberg… - Journal of medicinal …, 2005 - ACS Publications
Series of thiazoles, triazoles, and imidazoles were designed as bioisosteres, based on the 1,5-diarylpyrazole motif that is present in the potent CB 1 receptor antagonist rimonabant (…
Number of citations: 205 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.